![molecular formula C5H12ClNO B1389065 Tetrahydro-2H-pyran-3-amine hydrochloride CAS No. 675112-58-0](/img/structure/B1389065.png)
Tetrahydro-2H-pyran-3-amine hydrochloride
Overview
Description
Tetrahydro-2H-pyran-3-amine hydrochloride is a chemical compound with the molecular formula C5H12ClNO . It has a molecular weight of 137.61 . It is a solid substance and is used as a reactant/reagent in the synthesis of aminothiazole compounds for use in cancer treatment .
Synthesis Analysis
The synthesis of Tetrahydro-2H-pyran-3-amine hydrochloride involves reductive amination of trans-23 with 4-fluorobenzaldehyde, which produces the final compound trans-(6-benzhydryloxy-tetrahydro-pyran-3-yl)-(4-fluorobenzyl)-amine 24 in 81% yield .Molecular Structure Analysis
The molecular structure of Tetrahydro-2H-pyran-3-amine hydrochloride can be represented by the InChI code1S/C5H11NO.ClH/c6-5-2-1-3-7-4-5;/h5H,1-4,6H2;1H
. Chemical Reactions Analysis
Tetrahydro-2H-pyran-3-amine hydrochloride can participate in various chemical reactions. For instance, it can undergo intramolecular hydroalkoxylation to form five- and six-membered cyclic ethers .Physical And Chemical Properties Analysis
Tetrahydro-2H-pyran-3-amine hydrochloride is a solid substance . It has a molecular weight of 137.61 and a molecular formula of C5H12ClNO .Scientific Research Applications
Anticoccidial and Antimicrobial Activity
Tetrahydro-2H-pyran derivatives have shown significant potential in the field of antimicrobial and anticoccidial activities. Georgiadis (1976) demonstrated that amino derivatives of tetrahydro-2H-pyran compounds exhibited considerable in vitro antimicrobial activity and were notably more effective as coccidiostats than their starting materials (Georgiadis, 1976).
Synthesis of Tetrahydroquinoline Derivatives
Zhang and Li (2002) explored the use of tetrahydro-2H-pyran derivatives in synthesizing tetrahydroquinoline derivatives, a structural feature of many natural products. Their study found that using 2,3-dihydrofuran as the cyclic enol ether provided higher reactivity and cis selectivity than using 3,4-dihydro-2H-pyran (Zhang & Li, 2002).
Sympathomimetic Amines and Platinum Complexes
In 1988, Georgiadis et al. synthesized novel amino analogues of sympathomimetic amines containing the pyran ring and investigated their potential as dopamine receptor ligands. These compounds were also used as ligands for synthesizing cis-Platinum(II) complexes (Georgiadis, Haroutounian & Bailar, 1988).
Ultrasound-Mediated Synthesis
Wang et al. (2011) developed a method for synthesizing 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives using ultrasound-mediated condensation. This method provided advantages like shorter reaction times and higher yields (Wang, Zou, Zhao & Shi, 2011).
Schiff Base Synthesis and Analysis
Hijji et al. (2021) reported the synthesis of a water-soluble Glucose amine Schiff base (GASB-1) product via microwave-assisted reaction. They provided insights into its structure, spectral properties, and thermal behavior using various analytical techniques (Hijji et al., 2021).
Synthesis of Aminobenzoic Acid Diamides
Agekyan and Mkryan (2015) described the synthesis of p-aminobenzoic acid diamides based on tetrahydro-2H-pyran derivatives, showcasing the compound's versatility in organic synthesis (Agekyan & Mkryan, 2015).
Synthesis of Spiro[isoquinoline-4,4'-pyran]-3-imines
Kisel’ et al. (2000) developed a method for synthesizing spiro[isoquinoline-4,4'-pyran]-3-imines, contributing to the field of heterocyclic chemistry and expanding the utility of tetrahydro-2H-pyran derivatives (Kisel’, Platonov, Kostyrko & Kovtunenko, 2000).
Synthesis of Aminoreductones from Glucose
Knerr, Pischetsrieder, and Severin (1994) reported the formation of new aminoreductones from glucose and primary amines, highlighting the role of tetrahydro-2H-pyran derivatives in carbohydrate chemistry (Knerr, Pischetsrieder & Severin, 1994).
Safety And Hazards
Future Directions
While specific future directions for Tetrahydro-2H-pyran-3-amine hydrochloride are not mentioned in the search results, its use in the synthesis of aminothiazole compounds for cancer treatment suggests potential applications in medicinal chemistry .
Relevant Papers The relevant papers for Tetrahydro-2H-pyran-3-amine hydrochloride can be found in the references provided .
properties
IUPAC Name |
oxan-3-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c6-5-2-1-3-7-4-5;/h5H,1-4,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RETPVBQTPDYSBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673803 | |
Record name | Oxan-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydro-2H-pyran-3-amine hydrochloride | |
CAS RN |
675112-58-0 | |
Record name | Oxan-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | oxan-3-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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